2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10(2)13-9-14(20)19-16(17-13)15(11(3)18-19)12-7-5-4-6-8-12/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFHYZZJDLUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=S)N2N1)C(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding pyrazolo[1,5-a]pyrimidine-7-thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Corresponding pyrazolo[1,5-a]pyrimidine-7-thiol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 7
The thiol group confers unique electronic and steric properties compared to other functional groups:
Key Insight: The thiol group’s acidity (pKa ~10) may improve membrane permeability compared to hydroxyl (pKa ~16) but reduce stability due to oxidation risks.
Substituent Variations at Position 5
The isopropyl group (–CH(CH₃)₂) at position 5 contrasts with bulkier or electron-withdrawing groups:
Substituent Variations at Positions 2 and 3
The methyl (position 2) and phenyl (position 3) groups are conserved in many analogs:
Key Insight : The phenyl group at position 3 is critical for aromatic interactions in target binding, while methyl at position 2 minimally affects steric bulk.
Biological Activity
The compound 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H30N4S
- Molecular Weight : 370.58 g/mol
- IUPAC Name : this compound
The compound features a unique fused heterocyclic structure that enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Notably:
- Mechanism of Action : The compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor , crucial in regulating the cell cycle. By inhibiting CDK2, it induces G1 phase arrest in cancer cells, leading to apoptosis and reduced proliferation rates.
- In Vitro Studies : A study demonstrated that derivatives similar to this compound had IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, outperforming standard treatments like erlotinib .
- Case Study :
Antiviral Properties
The compound also exhibits promising antiviral activity:
- Target Interaction : It interacts with viral enzymes and receptors, modulating their activity and potentially inhibiting viral replication.
- Research Findings : In vitro assays have shown that similar compounds demonstrated antiviral effects against HIV and HCV, suggesting a broad spectrum of antiviral efficacy .
Antimycobacterial Activity
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis:
- Mechanism : It appears to inhibit mycobacterial ATP synthase, which is critical for energy production in bacteria.
- Efficacy : Preliminary results indicate MIC values of around 0.5–1.0 µg/mL against various strains of M. tuberculosis, positioning it as a candidate for further investigation in tuberculosis treatment .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is influenced by their structural features:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine | Methyl and phenyl groups | Anticancer, Antiviral |
| 3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin | Chlorophenyl group | Antiviral |
| 3-(4-methoxyphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin | Methoxy substituents | Anticancer |
These variations can significantly affect the compound's potency and selectivity for biological targets.
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol?
The synthesis typically involves multicomponent reactions or condensation of precursors like cyanoacetohydrazides, substituted ketones, and thiolating agents. For pyrazolo[1,5-a]pyrimidine derivatives, a common approach includes:
- Step 1 : Condensation of 5-aminopyrazole with β-keto esters or diketones under reflux in ethanol/water mixtures to form the pyrimidine ring .
- Step 2 : Thiolation at position 7 using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent in anhydrous toluene .
- Critical parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and reaction time (6–24 hours) significantly impact yield (40–75%) and purity .
Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, the thiol proton (-SH) appears as a broad singlet at δ 3.5–4.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₆N₄S: [M+H]⁺ = 309.1125) .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing between N1 and N2 substitutions) .
Q. 1.3. What are the common chemical modifications at the pyrazolo[1,5-a]pyrimidine core?
- Position 7 : Thiol (-SH) can be oxidized to sulfonic acids (H₂O₂/AcOH) or alkylated (e.g., methyl iodide) to improve solubility .
- Position 5 : Isopropyl substituents influence steric bulk; replacing with aryl groups (e.g., 4-fluorophenyl) enhances π-π stacking in enzyme binding .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable substituents : Systematically modify substituents at positions 3 (phenyl), 5 (isopropyl), and 7 (thiol) to assess effects on target binding (e.g., kinase inhibition) .
- Assay selection : Use enzyme-based assays (e.g., IC₅₀ for phosphodiesterase inhibition) and cell viability assays (MTT) to correlate structural changes with activity .
- Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) driving potency .
Q. 2.2. How can contradictions in reported biological data be resolved?
Conflicting results (e.g., variable IC₅₀ values for similar analogs) may arise from:
- Assay conditions : Differences in ATP concentration (kinase assays) or serum content (cell-based assays) .
- Stereochemical impurities : Chiral centers (e.g., at position 5) require enantiomeric resolution via chiral HPLC .
- Solution-phase vs. solid-state activity : Verify solubility (e.g., DMSO stock precipitation in aqueous buffers) using dynamic light scattering .
Q. 2.3. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR2). The thiol group often forms hydrogen bonds with catalytic lysine residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities and guide lead optimization .
Q. 2.4. How can synthetic byproducts or degradation products be identified and minimized?
- HPLC-MS/MS : Monitor reactions in real-time to detect intermediates (e.g., des-thiolated analogs) .
- Thermogravimetric analysis (TGA) : Identify thermal decomposition pathways (e.g., loss of isopropyl group above 200°C) .
- Stability studies : Store compounds under nitrogen at –20°C to prevent oxidation of the thiol group .
Q. 2.5. What strategies address poor aqueous solubility in in vivo studies?
- Prodrug design : Convert thiol (-SH) to a disulfide (-SSR) or thiophosphate ester for enhanced bioavailability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve circulation time .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to create soluble co-crystals without altering activity .
Q. Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidines
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | 5-Aminopyrazole, β-keto ester, EtOH/H₂O, 12 h reflux | 65 | >95% | |
| Thiolation | Lawesson’s reagent, toluene, 110°C, 8 h | 58 | 90% | |
| Oxidation | H₂O₂/AcOH, RT, 2 h | 82 | 98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
